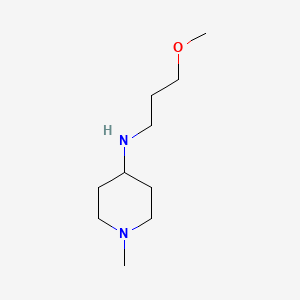

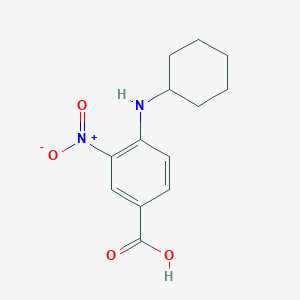

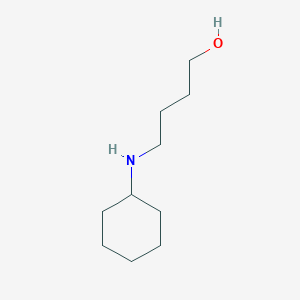

N-(3-methoxypropyl)-1-methylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxypropyl)-1-methylpiperidin-4-amine (MPMPA) is an amine compound that has been studied for its potential in a variety of scientific research applications. MPMPA is a derivative of piperidine, which is a cyclic organic compound that is found in a variety of plants, fungi, and bacteria. It has been used in the synthesis of drugs and in the development of new compounds for research.

科学的研究の応用

Corrosion Inhibition

N-heterocyclic amines, including derivatives similar to the compound of interest, have been studied for their corrosion inhibiting properties. Research has demonstrated their effectiveness in suppressing iron corrosion in acidic environments, highlighting their potential as corrosion inhibitors in various industrial applications. The adsorption of these compounds on the metal surface plays a critical role in their inhibitory effect, following a Langmuir adsorption isotherm (Babić-Samardžija, Khaled, & Hackerman, 2005).

Tautomerism and Spectroscopic Investigations

Studies on acridin-9-amines substituted at the exocyclic nitrogen atom, related to the compound , explore their tautomerism and the effects on their spectroscopic properties. These investigations provide insights into the molecular behavior of these compounds in different states and their interaction with solvents, which could have implications for their use as spectral indicators or probes (Ebead, Roshal, Wróblewska, Doroshenko, & Błażejowski, 2007).

Catalysis and Synthetic Applications

Research into the catalytic applications of related compounds includes the study of manganese(II) complexes for their structures, synthesis, and magnetic properties. These complexes involve ligands closely related to N-(3-methoxypropyl)-1-methylpiperidin-4-amine, demonstrating their utility in synthesizing new materials with potential magnetic applications (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).

Amination Processes

The compound's relevance extends to the field of organic synthesis, particularly in the amination of alcohols to produce amines. Studies have focused on optimizing reaction conditions to enhance selectivity and efficiency, offering insights into the broader applicability of related amines in synthetic chemistry (Bassili & Baiker, 1990).

作用機序

Target of Action

It’s structurally similar to 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide, which targets the bifunctional protein glmu .

Biochemical Pathways

The structurally similar compound 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide is known to interact with the bifunctional protein glmu, which plays a crucial role in the de novo biosynthetic pathway for udp-n-acetylglucosamine (udp-glcnac) .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-methoxypropyl)-1-methylpiperidin-4-amine. For example, a study on a similar polymer-gel dosimeter found that the dose-response decreased with increasing scanning temperature .

特性

IUPAC Name |

N-(3-methoxypropyl)-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-12-7-4-10(5-8-12)11-6-3-9-13-2/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXTVHVKRLJKAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)